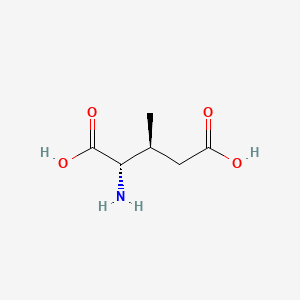

(2S,3S)-2-Amino-3-methylpentanedioic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UCORVYFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Stereochemical Context of 2s,3s 2 Amino 3 Methylpentanedioic Acid

The precise naming and three-dimensional structure of (2S,3S)-2-Amino-3-methylpentanedioic acid are crucial for understanding its function. Systematically, it is known as this compound, a name that defines its molecular framework and stereochemistry. nih.gov It is also referred to as (2S,3S)-3-methylglutamic acid, highlighting its relationship to the common amino acid, glutamic acid. nih.govnih.gov The molecule possesses two chiral centers at the second and third carbon atoms of the pentanedioic acid backbone, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The "(2S,3S)" designation specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules.

The distinct spatial arrangement of the amino and methyl groups in each stereoisomer results in unique chemical and biological properties. This stereochemical diversity is significant, as biological systems are often highly specific in their recognition and processing of chiral molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | (2S,3S)-3-Methylglutamic acid, (3S)-3-methyl-L-glutamic acid |

| Molecular Formula | C6H11NO4 |

| InChI Key | FHJNAFIJPFGZRI-UCORVYFPSA-N |

Classification and Significance As a Non Proteinogenic Amino Acid in Biochemical Systems

(2S,3S)-2-Amino-3-methylpentanedioic acid is classified as a non-proteinogenic L-alpha-amino acid. nih.gov This means that while it possesses the basic structure of an amino acid, it is not one of the 22 proteinogenic amino acids genetically coded for protein synthesis in most organisms. wikipedia.org Its significance lies in its involvement in specialized metabolic pathways, particularly in the biosynthesis of certain natural products.

A notable example is found in the study of nonribosomal lipopeptide antibiotics, such as daptomycin (B549167) and the calcium-dependent antibiotics (CDAs). nih.gov Research has shown that the (2S,3R)-3-methylglutamate stereoisomer is specifically incorporated into these lipopeptides. nih.gov Conversely, feeding studies with synthetic standards revealed that the (2S,3S)-3-methylglutamate isomer is not incorporated, indicating a high degree of stereospecificity by the enzymatic machinery involved in the biosynthesis of these compounds. nih.gov This specificity underscores the distinct biological roles that different stereoisomers of the same molecule can play. While the (2S,3S) form is not utilized in this particular pathway, its existence and differential recognition by enzymes point to the fine-tuned nature of biochemical processes.

Overview of Current Academic Research Trajectories for 2s,3s 2 Amino 3 Methylpentanedioic Acid Analogs

Total Synthetic Strategies for Enantiomerically Pure this compound

The absolute and relative stereocontrol required for the synthesis of this compound has led to the development of several sophisticated total synthetic strategies. These methods often employ chiral auxiliaries or metal complexes to direct the formation of the desired stereoisomer.

A prominent strategy involves the asymmetric Michael addition of a chiral glycine (B1666218) equivalent to an α,β-unsaturated ester. For instance, the use of a chiral Ni(II) complex of a glycine Schiff base has been successfully employed. researchgate.netnih.gov In this approach, a chiral ligand coordinated to the nickel ion creates a chiral environment that directs the conjugate addition of the glycine enolate to a suitable Michael acceptor, such as methyl (E)-butenoate, with high diastereoselectivity. Subsequent hydrolysis of the complex and protecting group removal yields the target amino acid.

Another effective method utilizes a bis-lactim ether derived from the chiral auxiliary cyclo-(R-Val-Gly). The lithiated anion of this bis-lactim ether undergoes a highly diastereoselective conjugate addition to isopentyl (Z)-butenoate, ultimately affording (2S,3S)-3-methylglutamic acid after hydrolysis and purification. rsc.org This method provides excellent control over the stereochemistry at both the C2 and C3 positions.

The Arndt-Eistert homologation of a suitably protected (2S,3S)-3-methylaspartic acid derivative represents another viable route. This reaction sequence extends the carbon chain of the aspartic acid derivative by one carbon, occurring with retention of configuration at the C3 position to yield the desired (2S,3S)-3-methylglutamic acid. rsc.org

Furthermore, asymmetric reduction of a 2,3-didehydroornithine derivative using a chiral rhodium catalyst, such as (S,S)-Et-DuPHOS-Rh, followed by oxidation of the δ-position, has been developed for the synthesis of stereoisotopically labeled glutamic acid derivatives, a strategy that can be adapted for the synthesis of the unlabeled target compound. researchgate.net

| Synthetic Strategy | Key Reagents/Catalysts | Key Transformation | Stereocontrol |

| Asymmetric Michael Addition | Chiral Ni(II) complex of glycine Schiff base | Conjugate addition to an α,β-unsaturated ester | Chiral ligand on Ni(II) directs approach of the electrophile |

| Chiral Auxiliary Approach | Bis-lactim ether of cyclo-(R-Val-Gly) | Conjugate addition to an α,β-unsaturated ester | Chiral auxiliary controls the facial selectivity of the addition |

| Arndt-Eistert Homologation | Protected (2S,3S)-3-methylaspartic acid | Wolff rearrangement | Retention of configuration at C3 |

| Asymmetric Hydrogenation | (S,S)-Et-DuPHOS-Rh catalyst | Reduction of a C=C bond | Chiral phosphine (B1218219) ligand on Rhodium |

Chemoenzymatic Approaches for Asymmetric Synthesis of (2S,3S)-3-Methylglutamic Acid Stereoisomers

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer powerful tools for the preparation of enantiomerically pure compounds.

One notable chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. For example, a racemic mixture of a 3-methylglutamic acid derivative can be subjected to an enzymatic reaction where one enantiomer is selectively transformed, allowing for the separation of the desired stereoisomer. Acylases are commonly used for the resolution of N-acetylated amino acids. researchgate.net In a potential chemoenzymatic process, a racemic mixture of N-acetyl-3-methylglutamic acid could be treated with an L-aminoacylase. The enzyme would selectively hydrolyze the N-acetyl group from the (2S,3S)-enantiomer, allowing for its separation from the unreacted (2R,3R)-N-acetyl-3-methylglutamic acid.

A more integrated chemoenzymatic synthesis has been reported for a related compound, (2S,3R)-3-hydroxy-3-methylproline, which proceeds through a (2S,3S)-3-methylproline intermediate derived from L-isoleucine. nih.gov This synthesis highlights the potential of using enzymes for key stereoselective transformations within a multi-step chemical sequence. This approach could be conceptually adapted, using different enzymes and starting materials to target this compound.

Biocatalytic Methodologies for the Preparation of this compound and Derivatives

Biocatalytic methods leverage the exquisite selectivity of enzymes to perform specific chemical transformations, often under mild and environmentally friendly conditions. While direct biocatalytic synthesis of this compound is not extensively documented, existing research on related compounds suggests potential biocatalytic routes.

In the biosynthesis of some natural products, a methyltransferase enzyme, GlmT, is responsible for the SAM-dependent methylation of α-ketoglutarate to produce (3R)-methyl-2-oxoglutarate, a precursor to (2S,3R)-3-methylglutamic acid. nih.gov Although this produces the opposite diastereomer, it demonstrates the feasibility of enzymatic methylation to create the 3-methylglutamate scaffold. The discovery or engineering of a methyltransferase with the opposite stereoselectivity could provide a direct biocatalytic route to the (2S,3S) isomer.

Another potential biocatalytic approach involves the use of amino acid dehydrogenases for the reductive amination of a corresponding α-keto acid. mdpi.com If (3S)-methyl-2-oxoglutarate could be synthesized, a stereoselective amino acid dehydrogenase could potentially convert it to this compound.

Furthermore, biocatalytic C-H hydroxylation has been employed in the synthesis of related amino acids. nih.gov This highlights the potential of using enzymes like P450 monooxygenases to introduce functionality at specific positions in a stereocontrolled manner, which could be part of a larger biocatalytic pathway to the target molecule.

| Enzyme Class | Potential Transformation | Substrate | Product |

| Methyltransferase | Stereoselective methylation | α-Ketoglutarate | (3S)-Methyl-2-oxoglutarate |

| Amino Acid Dehydrogenase | Reductive amination | (3S)-Methyl-2-oxoglutarate | This compound |

| L-Aminoacylase | Kinetic resolution | Racemic N-acetyl-3-methylglutamic acid | This compound |

Derivatization Chemistry for Research Probes and Synthetic Intermediates

The functionalization of this compound is essential for its use as a research tool and as a building block in further synthetic endeavors.

For applications in solid-phase peptide synthesis (SPPS), the amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group. nih.govresearchgate.net The carboxylic acid groups are often protected as esters, such as methyl or tert-butyl esters, to prevent unwanted side reactions during peptide coupling. The synthesis of Fmoc-(2S,3S)-3-Me-Gln(Xan)-OH, a derivative suitable for SPPS, has been reported. nih.gov

For use as research probes, for example, in metabolic studies or as ligands for receptor binding assays, the molecule can be isotopically labeled. The synthesis of deuterated analogs, such as (2S,3S)-[3-(2)H1]-4-methyleneglutamic acid, demonstrates that isotopic labels can be incorporated stereoselectively. nih.gov

Furthermore, general derivatization techniques for amino acids can be applied for analytical purposes, such as creating volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. A two-step derivatization, involving esterification of the carboxylic acid groups with methanol (B129727) followed by acylation of the amino group with an agent like pentafluoropropionic anhydride (B1165640), can be used to create a derivative suitable for sensitive detection and quantification. mdpi.com

The synthesis of functionalized cyclic derivatives, such as pyroglutamic acid amides, from related starting materials also showcases the diverse derivatization chemistry possible. mdpi.comsemanticscholar.org These derivatization strategies are crucial for exploring the biological activity and applications of this compound.

Biosynthesis and Metabolic Integration of 3-Methylglutamic Acid Analogs in Biological Systems

The biosynthesis of 3-methylglutamic acid analogs is not as ubiquitous as that of their parent amino acid, L-glutamate. However, specific stereoisomers have been identified as components of complex natural products, particularly in microorganisms. Research into the biosynthesis of the (2S,3R)-3-methylglutamate residue found in nonribosomal lipopeptide antibiotics such as calcium-dependent antibiotics (CDAs) and daptomycin (B549167) reveals a specialized metabolic pathway. researchgate.net

In these systems, the biosynthesis does not proceed via the direct methylation of glutamate. Instead, the pathway commences with a precursor from the central carbon metabolism, α-ketoglutarate. researchgate.net A key enzyme, a S-adenosyl methionine (SAM)-dependent methyltransferase, catalyzes the stereospecific methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate. researchgate.net This intermediate is then subjected to a transamination reaction, catalyzed by a branched-chain amino acid transaminase, to yield (2S,3R)-3-methylglutamic acid. researchgate.net

Notably, feeding studies with synthetic stereoisomers have demonstrated that the peptide synthetase responsible for incorporating this amino acid into the final lipopeptide is highly specific for the (2S,3R)-isomer. The (2S,3S)-isomer is not incorporated, indicating a stringent stereochemical control at the level of the adenylation domain of the nonribosomal peptide synthetase. researchgate.net While this pathway elucidates the formation of the (2S,3R)-isomer, the specific biosynthetic route leading to this compound in biological systems remains less characterized and may involve different enzymatic machinery with distinct stereochemical outcomes.

The integration of 3-methylglutamic acid analogs into metabolism can also be viewed from the perspective of catabolic pathways. For instance, 3-methylglutaric acid, a related dicarboxylic acid, is known to accumulate in certain inborn errors of metabolism, suggesting its connection to the leucine (B10760876) degradation pathway and mitochondrial energy metabolism. nih.govbldpharm.com This implies that analogs like 3-methylglutamic acid could potentially intersect with these central metabolic routes, although the specific enzymes and intermediates involved with the (2S,3S)-isomer are not well-defined.

Enzymatic Transformations Involving this compound as Substrate or Product

The interaction of this compound with enzymes can be considered from two perspectives: its role as a substrate in enzymatic reactions and its potential to act as an inhibitor of enzymatic activity.

Stereospecific Enzymatic Conversion Mechanisms (e.g., from α-Ketoglutarate Derivatives)

As detailed in the biosynthesis of the (2S,3R)-isomer, the enzymatic conversion from an α-ketoglutarate derivative is a key step. researchgate.net The process involves two distinct enzymatic activities: methylation and transamination.

The initial methylation of α-ketoglutarate is catalyzed by a specific S-adenosyl methionine (SAM)-dependent methyltransferase. This enzyme exhibits remarkable stereospecificity, transferring a methyl group to α-ketoglutarate to form (3R)-3-methyl-2-oxoglutarate. researchgate.net

The subsequent step is a stereospecific transamination. A branched-chain amino acid transaminase utilizes an amino donor to convert the keto acid into an amino acid. In the case of the lipopeptide biosynthesis, this results in the formation of (2S,3R)-3-methylglutamic acid. researchgate.net For the synthesis of the (2S,3S)-isomer, a different set of enzymes with alternative stereochemical control would be required. This could involve either a methyltransferase that produces (3S)-3-methyl-2-oxoglutarate or a transaminase that can act on (3R)-3-methyl-2-oxoglutarate to produce the (2S,3S) product. The specific enzymes capable of this latter transformation have not been extensively characterized in the literature.

Enzyme Inhibition Kinetics and Specificity Profiling

Glutamate analogs are well-known for their ability to interact with and often inhibit enzymes involved in amino acid metabolism. While specific kinetic data for the inhibition of enzymes by this compound is scarce in publicly available literature, we can infer potential interactions based on its structural similarity to glutamate.

Enzymes such as glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, are potential targets. Glutamate analogs can act as competitive inhibitors by binding to the active site. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor. nih.gov

Furthermore, 3-methylglutaric acid has been shown to be a non-selective inhibitor of mitochondrial function and Na+, K+-ATPase. mdpi.com This suggests that this compound could also exhibit inhibitory effects on a range of enzymes, although specific profiling and kinetic studies are needed to confirm this.

| Enzyme | Inhibitor | Kᵢ (µM) | Inhibition Type | Source |

| Rat Cortical Synaptosomal Na+, K+-ATPase | 3-Methylglutaric acid | Not specified | Non-competitive (implied) | mdpi.com |

| Glial Glutamate Transporters | TFB-TBOA | 0.013 (IC₅₀) | Not specified | nih.gov |

Note: The table includes data for related compounds due to the lack of specific data for this compound.

Molecular Mechanisms of Interaction with Biological Targets

As a structural analog of the major excitatory neurotransmitter L-glutamate, this compound is predicted to interact with glutamate receptors and transporters. These interactions are fundamental to understanding its potential physiological effects.

Receptor Binding Affinities and Modulatory Effects (e.g., Glutamate Receptor Analogs)

Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. nih.gov iGluRs are ligand-gated ion channels, while mGluRs are G-protein coupled receptors that modulate synaptic transmission and excitability. sigmaaldrich.com The affinity of a ligand for a receptor is typically quantified by the dissociation constant (KᏧ) or the half-maximal inhibitory concentration (IC₅₀) in competition binding assays.

The modulatory effects of glutamate analogs can be either agonistic (activating the receptor) or antagonistic (blocking the receptor). Group II mGluR (mGlu2/3) antagonists, for instance, have been shown to exert antidepressant-like effects. Given its structure, this compound could potentially act as a modulator of these receptors, although its specific profile as an agonist or antagonist at different subtypes needs to be experimentally determined.

| Receptor Subtype | Ligand | KᏧ or IC₅₀ (µM) | Effect | Source |

| Glial Glutamate Transporter (EAAT1/EAAT2) | TFB-TBOA | 0.013 (IC₅₀) | Blocker | nih.gov |

| mGlu2/3 Receptors | LY341495 | Not specified | Antagonist |

Note: The table includes data for related compounds due to the lack of specific data for this compound.

Protein-Ligand Interactions and Structural Determinants

The binding of glutamate and its analogs to the ligand-binding domain (LBD) of glutamate receptors induces conformational changes that lead to channel opening (in iGluRs) or G-protein activation (in mGluRs). nih.gov The structural basis for these interactions is typically elucidated through techniques like X-ray crystallography and NMR spectroscopy.

Crystal structures of glutamate receptor LBDs complexed with various ligands have revealed a "clamshell" or "Venus flytrap" mechanism. The LBD consists of two lobes that close around the ligand upon binding. The extent of this closure can determine whether the ligand acts as a full agonist, a partial agonist, or an antagonist. The precise interactions, including hydrogen bonds and electrostatic interactions between the amino acid residues in the LBD and the functional groups of the ligand, are critical for binding affinity and specificity.

For this compound, the presence of the methyl group on the C3 carbon would introduce steric bulk compared to glutamate. The stereochemistry of this methyl group would be a key determinant of how the molecule fits into the binding pocket of different receptor subtypes. A crystal structure of (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine), a related compound, has been determined, but this does not provide direct insight into the binding of the dicarboxylic acid analog to a receptor. researchgate.netnih.gov To date, no published crystal structures of a protein in complex with this compound are available.

Role in Cellular Signaling and Metabolic Regulation at a Molecular Level

This compound, a derivative of glutamic acid, is positioned at the crossroads of amino acid metabolism and cellular energy homeostasis. While direct research on the specific signaling roles of the (2S,3S) stereoisomer is limited, its structural similarity to key metabolic intermediates, such as glutamate and its derivatives, suggests a potential role in modulating cellular signaling pathways and metabolic processes. The study of related compounds, particularly stereoisomers like (2S,3R)-3-methyl glutamate, provides significant insights into the potential molecular interactions and regulatory functions of this compound.

One of the key areas where this compound's influence may be exerted is in mitochondrial function and amino acid catabolism. A related compound, 3-methylglutaconic acid, is a well-established biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria). nih.govrupahealth.com These disorders are characterized by impaired mitochondrial function and disruptions in the catabolism of the branched-chain amino acid leucine. nih.govrupahealth.com The accumulation of 3-methylglutaconic acid in these conditions points to a bottleneck in the leucine degradation pathway, a process in which derivatives of methylpentanedioic acid are central.

Research into the biosynthesis of nonribosomal lipopeptide antibiotics, such as the calcium-dependent antibiotics (CDAs) and daptomycin, has revealed the specific incorporation of the (2S,3R)-3-methyl glutamate residue. nih.gov This process is catalyzed by the enzyme GlmT, a methyltransferase that acts on α-ketoglutarate. nih.gov The specificity of the peptide synthetase's A-domain for the (2S,3R)-stereoisomer highlights the stereo-specific nature of these molecular interactions. nih.gov Although this research focuses on a different stereoisomer, it underscores the potential for methyl-substituted glutamic acid derivatives to participate in complex enzymatic pathways and cellular biosynthesis.

The molecular mechanisms underlying the pathological effects of related compounds in 3-MGA-uria involve disruptions in mitochondrial energy metabolism. researchgate.netnih.gov Deficiencies in enzymes such as 3-methylglutaconyl-CoA hydratase lead to an accumulation of intermediates that can have downstream effects on cellular signaling and function. rupahealth.comresearchgate.net For instance, the buildup of these organic acids can lead to oxidative stress and interfere with the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.

While direct evidence for the signaling roles of this compound is not yet established, its structural relationship to key metabolites and the known biological activities of its stereoisomers and related compounds provide a strong basis for its putative involvement in metabolic regulation.

Table 1: Related Compounds and Their Known Metabolic Relevance

| Compound Name | Metabolic Context | Key Findings |

| 3-Methylglutaconic acid | Leucine Catabolism, Mitochondrial Function | Biomarker for 3-methylglutaconic aciduria (3-MGA-uria), indicating mitochondrial dysfunction. nih.govrupahealth.com |

| (2S,3R)-3-Methyl glutamate | Antibiotic Biosynthesis | Incorporated into calcium-dependent antibiotics and daptomycin; biosynthesis involves the GlmT enzyme. nih.gov |

| 3-Methylglutaric acid | Leucine Catabolism | Accumulates in disorders of leucine metabolism and can be indicative of compromised mitochondrial energy metabolism. researchgate.netnih.gov |

| α-Ketoglutarate | Central Metabolism | Precursor in the biosynthesis of (2S,3R)-3-methyl glutamate. nih.gov |

Table 2: Enzymes and Pathways Associated with Related Methylated Glutamate Derivatives

| Enzyme/Pathway | Function | Relevance to this compound |

| 3-Methylglutaconyl-CoA hydratase | Catalyzes a step in the leucine degradation pathway. | Deficiency leads to the accumulation of 3-methylglutaconic acid, highlighting the metabolic pathway where methylpentanedioic acid derivatives are involved. rupahealth.com |

| GlmT (Methyltransferase) | Catalyzes the SAM-dependent methylation of α-ketoglutarate to form (3R)-methyl-2-oxoglutarate. | Demonstrates a mechanism for the biosynthesis of methyl-glutamate derivatives, suggesting potential enzymatic pathways for this compound. nih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | Incorporates amino acid precursors into peptide chains. | The specificity of the A-domain for (2S,3R)-3-methyl glutamate indicates the potential for stereospecific interactions of related compounds with cellular machinery. nih.gov |

Advanced Analytical Methodologies for Research on 2s,3s 2 Amino 3 Methylpentanedioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (2S,3S)-2-Amino-3-methylpentanedioic acid, providing the means to separate it from a complex matrix and from its other stereoisomers. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the analysis of this compound. This method offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance amino acids in complex biological fluids.

A key challenge in the analysis of this compound is the separation of its four stereoisomers. This is typically achieved using chiral stationary phases (CSPs) in the HPLC system. Columns such as those based on crown ethers (e.g., CROWNPAK CR-I) or macrocyclic glycopeptides (e.g., CHIROBIOTIC T) have proven effective for the enantioseparation of underivatized amino acids. shimadzu.comsigmaaldrich.comsigmaaldrich.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For instance, a mobile phase consisting of a mixture of acetonitrile, ethanol, water, and a small amount of a modifier like trifluoroacetic acid (TFA) is often used in an isocratic elution mode to achieve separation on a chiral column. shimadzu.com

The use of tandem mass spectrometry (MS/MS) for detection provides a high degree of specificity. The precursor ion, corresponding to the protonated molecule of 2-Amino-3-methylpentanedioic acid ([M+H]⁺), is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), ensures that only the target analyte is quantified, even in the presence of co-eluting compounds. unito.it While direct analysis of underivatized amino acids is possible and often preferred to avoid extra sample preparation steps, derivatization can sometimes be employed to enhance chromatographic properties or ionization efficiency. sigmaaldrich.comnih.gov

Table 1: Representative HPLC-MS/MS Parameters for Chiral Amino Acid Analysis This table presents typical parameters that could be adapted for the analysis of this compound based on established methods for similar compounds.

| Parameter | Value/Condition |

|---|---|

| HPLC Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I(+)) |

| Mobile Phase | Acetonitrile/Ethanol/Water/TFA (e.g., 80/15/5/0.5 v/v/v/v) shimadzu.com |

| Flow Rate | 0.4 - 0.6 mL/min shimadzu.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Precursor Ion (m/z of [M+H]⁺) → Product Ion(s) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, though it typically requires a derivatization step to increase the volatility and thermal stability of the analytes. mdpi.com For this compound, a two-step derivatization process is common. First, the carboxylic acid groups are esterified, for example, with an alcohol like isopropanol, followed by acylation of the amino group with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com

The separation of the resulting volatile derivatives is performed on a capillary GC column, often with a chiral stationary phase to resolve the different stereoisomers. The choice of the derivatizing agent and the GC column is critical for achieving good resolution and peak shape. researchgate.net

Electron ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectra are characterized by extensive fragmentation, providing a detailed fingerprint of the molecule that can be used for identification by comparison with spectral libraries. nist.gov However, the molecular ion may be weak or absent. Chemical ionization (CI) can be used as a softer ionization technique to obtain a more prominent molecular ion peak, aiding in the confirmation of the molecular weight.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound, particularly for confirming its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the relative and absolute stereochemistry. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the presence of functional groups.

To establish the stereochemistry, advanced NMR techniques are employed. The coupling constants (J-values) between protons on adjacent chiral centers can provide information about their dihedral angle and thus their relative configuration (syn or anti). For example, in a related compound, the configuration of β-substituted carboxylic acids has been determined by analyzing the chemical shift differences after derivatization with a chiral amine. umn.edu Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, which are dependent on their spatial proximity and can therefore be used to deduce the stereochemistry. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-HRMS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its identification. For this compound, HRMS can confirm its molecular formula (C₆H₁₁NO₄). nih.gov

When a putative metabolite is detected in a biological sample, its accurate mass is compared against databases of known compounds. The fragmentation pattern obtained from HRMS/MS experiments further aids in the structural elucidation and confirmation of the metabolite's identity. mdpi.com

Metabolomics Approaches for Profiling and Pathway Mapping

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. Untargeted metabolomics, utilizing techniques like LC-HRMS and GC-MS, aims to measure as many metabolites as possible to discover biomarkers or understand metabolic pathways. nih.gov In such studies, this compound, or its isomers, may be identified as a feature that is significantly altered in a particular physiological or pathological state.

For example, in studies of organic acidurias, which are inborn errors of metabolism, untargeted metabolomics can reveal the accumulation of specific organic acids and amino acids. nih.gov The identification of a compound like 3-methylaspartic acid (an isomer of the target compound) could point to a specific enzymatic deficiency. wikipedia.org Once identified as a metabolite of interest, targeted metabolomics methods can be developed for its precise and accurate quantification in larger cohorts of samples. These approaches are crucial for mapping its metabolic context and understanding its biological significance. nih.gov

Structure Activity Relationship Studies and Analog Design for Research Applications

Design and Synthesis of Stereochemically Defined Analogs of (2S,3S)-2-Amino-3-methylpentanedioic Acid

The design of analogs of this compound primarily focuses on modifying the pharmacophoric elements—the alpha-amino acid and the distal carboxylic acid—while retaining the key stereochemistry at the C2 and C3 positions. The methyl group at C3 restricts the conformational flexibility of the molecule, which can be exploited to achieve receptor subtype selectivity.

The synthesis of these stereochemically defined analogs presents a significant challenge. Several strategies have been developed to control the stereochemistry at the two chiral centers. One common approach is the Arndt–Eistert homologation of a suitably protected (2S,3S)-3-methylaspartic acid. This method allows for the extension of the carbon chain with retention of the configuration at C3, ultimately yielding (2S,3R)-3-methylglutamic acid. rsc.org While this produces the opposite stereochemistry at C3 to our target compound, it demonstrates a valid synthetic strategy for manipulating the carbon backbone while maintaining stereochemical integrity.

Another powerful technique is the conjugate addition of chiral nucleophiles to α,β-unsaturated esters. For instance, the lithiated anion of a bis-lactim ether derived from cyclo-(R-Val-Gly) can be added to methyl (E)-butenoate to produce (2S,3R)-3-methylglutamic acid with high diastereoselectivity. rsc.org By modifying the electrophile, such as using isopentyl (Z)-butenoate, the synthesis can be directed towards the desired (2S,3S) stereoisomer. rsc.org

More recently, methods involving Michael addition reactions of Ni(II) complexes of chiral Gly-Schiff bases have been employed for the asymmetric synthesis of related compounds like (2S,3S)-3-Me-glutamine derivatives, which are suitable for solid-phase peptide synthesis. nih.govresearchgate.net These advanced synthetic methodologies are crucial for generating a diverse library of analogs with defined stereochemistry for subsequent functional characterization.

Functional Characterization of Analogs at Recombinant Molecular Targets

The functional characterization of newly synthesized analogs is essential to understand their pharmacological profile. This is typically achieved by testing their activity at recombinant glutamate (B1630785) receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells. These expression systems allow for the study of individual receptor subtypes in isolation, providing a clear picture of the analog's selectivity and potency.

The primary assays used for functional characterization measure the analog's ability to either activate the receptor (agonist activity) or block the action of a known agonist (antagonist activity). For ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, electrophysiological techniques like two-electrode voltage clamp or patch-clamp recordings are employed to measure changes in ion flow across the cell membrane. For metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors, functional assays often involve measuring second messenger production, such as changes in intracellular calcium levels or cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

Structure-activity relationship studies on various acidic amino acid analogs have revealed the critical role of the omega-acidic terminal in determining their activity. For example, omega-phosphonate derivatives often act as antagonists, while omega-sulfonate and omega-carboxylate derivatives tend to be excitants. nih.gov The stereochemistry of the molecule is also a key determinant of its interaction with the receptor. For instance, in a study on phenylglycine derivatives acting at mGluRs, the stereoisomers of α-methyl-4-carboxyphenylglycine (M4CPG) displayed different antagonist potencies. scispace.com It is therefore expected that systematic modifications of the this compound scaffold, followed by rigorous functional characterization at a panel of recombinant glutamate receptor subtypes, would yield valuable insights into the structural requirements for ligand recognition and activation.

Utilization of this compound and Its Analogs as Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological processes. Analogs of this compound, particularly those that are radiolabeled, can serve as highly specific probes to study the distribution, density, and function of glutamate receptors in native tissues.

Radiolabeling with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for the use of these analogs in radioligand binding assays and autoradiography. nih.gov These techniques can be used to map the precise location of receptor subtypes in different brain regions and to study how receptor populations change in various physiological and pathological conditions. The high sensitivity of radiolabeling enables the detection of even low-abundance receptor subtypes. nih.govresearchgate.net

The choice of isotope depends on the specific application. Tritium-labeled compounds are often used in early discovery for receptor binding assays due to their high specific activity. nih.gov Carbon-14 is the preferred isotope for late-stage developmental studies in animals and humans due to its longer half-life and greater metabolic stability. researchgate.net

Furthermore, the development of fluorescently labeled analogs could enable the visualization of receptor dynamics in living cells and tissues using advanced microscopy techniques. These chemical probes are crucial for understanding the role of specific glutamate receptor subtypes in synaptic transmission and plasticity.

Incorporation into Non-Standard Polypeptides for Chemical Biology Research

The incorporation of unnatural amino acids into peptides is a powerful strategy in chemical biology to create novel molecular tools and therapeutic leads. nih.gov Peptides containing this compound or its derivatives can exhibit enhanced stability, constrained conformations, and novel biological activities.

The synthesis of peptides containing such unnatural amino acids is typically achieved through solid-phase peptide synthesis (SPPS). For this, a protected form of the amino acid, such as an Fmoc-protected derivative, is required. An asymmetric synthesis of (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH, a derivative of the target compound, has been developed specifically for use in Fmoc-SPPS. nih.govresearchgate.net This demonstrates the feasibility of incorporating this class of amino acids into peptide sequences.

The incorporation of (2S,3S)-3-methylglutamic acid is of particular interest in the study of nonribosomal peptides. For example, the biosynthesis of certain lipopeptide antibiotics involves the specific incorporation of the (2S,3R) stereoisomer of 3-methylglutamate. nih.gov Studying the incorporation of the (2S,3S) isomer into similar peptide backbones could provide insights into the stereochemical specificity of the enzymes involved and potentially lead to the generation of novel bioactive peptides.

By introducing this compound into peptides, researchers can create conformationally restricted analogs of bioactive peptides, which can help in understanding their structure-activity relationships and in designing more potent and selective ligands for various biological targets.

Theoretical and Computational Investigations of 2s,3s 2 Amino 3 Methylpentanedioic Acid

Molecular Docking and Ligand Binding Predictions

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a macromolecular target, such as a receptor or transporter. For derivatives of glutamic acid, the primary targets of interest are the excitatory amino acid transporters (EAATs) and various subtypes of glutamate (B1630785) receptors (e.g., NMDA, AMPA, and kainate receptors).

While specific docking studies exclusively focused on the (2S,3S) isomer are not extensively detailed in the available literature, valuable insights can be drawn from computational studies on its stereoisomers, particularly (2S,3R)-3-methylglutamate. Molecular modeling of (2S,3R)-3-methylglutamate has been employed to understand its contrasting activity on EAAT1 and EAAT2 transporters. doi.org Such studies typically involve energy minimization of the ligand's three-dimensional structure and then docking it into a homology model of the target protein's binding site.

These predictive models suggest that the conformation of the ligand is a critical determinant of its function as either a substrate or a blocker. For instance, an extended conformation is often associated with transportable substrates, whereas a more folded conformation may lead to a blockade of the transporter. doi.org In the case of the 3-methylglutamate isomers, the position and orientation of the methyl group, as dictated by the stereochemistry at the C3 carbon, profoundly influence the molecule's ability to adopt the required conformation for binding and subsequent action at the transporter. It has been observed that (±)-threo-3-methylglutamate (a mixture of (2S,3R) and (2R,3S) isomers) is a potent blocker of EAAT2 but is inactive on EAAT1, highlighting the stereochemical sensitivity of these transporters. doi.org

| Compound | Target Protein | Predicted Interaction | Key Finding |

| (2S,3R)-3-Methylglutamate | EAAT2 | Blocker | The folded conformation, influenced by the methyl group, is predicted to inhibit transporter function. doi.org |

| (2S,3R)-3-Methylglutamate | EAAT1 | Inactive | The stereochemistry prevents the adoption of a conformation suitable for binding to EAAT1. doi.org |

| (2S,4R)-4-Methylglutamate | Kainate Receptors | Agonist | This isomer shows high affinity and selectivity, demonstrating the impact of methyl group position on receptor interaction. doi.org |

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical calculations offer a high level of theory to investigate the electronic structure, reactivity, and conformational energies of molecules like (2S,3S)-2-Amino-3-methylpentanedioic acid. These methods can accurately predict properties such as charge distribution and the energy barriers between different conformational states.

Molecular dynamics (MD) simulations complement these static QM calculations by providing a dynamic view of the molecule's behavior over time in a simulated physiological environment. MD studies on glutamic acid analogues have been used to explore their conformational preferences in solution. nih.gov These simulations track the movements of every atom in the system, including the ligand and surrounding solvent molecules, allowing researchers to observe how the molecule flexes, rotates, and interacts with its environment. For this compound, MD simulations would be crucial to understand how the (3S) methyl group restricts the molecule's conformational freedom compared to unsubstituted L-glutamic acid.

The primary goals of QM and MD simulations in this context include:

Determining Low-Energy Conformations: Identifying the most stable three-dimensional shapes the molecule adopts in solution.

Simulating Solvent Effects: Observing how interactions with water molecules influence the preferred conformation. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The biological activity of glutamate analogs is intrinsically linked to their three-dimensional shape, as the binding pockets of receptors and transporters are highly specific. The stereochemistry at both the C2 (alpha-carbon) and C3 positions of this compound dictates a unique conformational landscape.

Conformational analysis, through a combination of NMR spectroscopy and computational methods like MD simulations, helps to define the preferred spatial arrangement of the functional groups (the two carboxyl groups and the amino group). nih.gov Key parameters in this analysis are the torsional angles (chi1 and chi2) and the distances between the charged groups, which are crucial for receptor activation. nih.gov

The impact of the methyl group in the (3S) position is significant:

Steric Hindrance: The methyl group introduces steric bulk that restricts the rotation around the C2-C3 and C3-C4 bonds, favoring certain conformations over others.

Receptor/Transporter Specificity: This conformational restriction is a key reason for the high degree of pharmacological specificity observed among the different stereoisomers of methylglutamic acid. For example, while one isomer might be a potent agonist at a specific metabotropic glutamate receptor, another might be selective for an ionotropic kainate receptor, and a third, like the threo-diastereomers, may interact preferentially with transporters. doi.orgnih.gov

Biological Inactivity: In some cases, the conformation imposed by the stereochemistry may be incompatible with the binding site of a particular biological target. This is seen in the biosynthesis of certain lipopeptides, where the peptide synthetase is specific for the (2S,3R)-isomer of 3-methylglutamate and does not incorporate the (2S,3S)-isomer, indicating a strict stereochemical recognition by the enzyme. nih.govacs.org

| Stereoisomer | Biological Target/System | Observed/Predicted Activity | Implication of Stereochemistry |

| (2S,3S)-3-Methylglutamic acid | CDA Peptide Synthetase | Not incorporated | The enzyme's active site is stereospecific and does not accommodate the (2S,3S) conformation. nih.govacs.org |

| (2S,3R)-3-Methylglutamic acid | CDA Peptide Synthetase | Incorporated | The (2S,3R) conformation fits the enzyme's active site, allowing for its inclusion in the peptide. nih.govacs.org |

| (±)-threo-3-Methylglutamate | EAAT2 | Potent Blocker | The threo configuration (containing 2S,3R and 2R,3S) leads to a conformation that inhibits the transporter. doi.org |

| (2S,4R)-4-Methylglutamic acid | Kainate Receptors | Selective Agonist | The specific placement of the methyl group at C4 results in a conformation ideal for activating this receptor subtype. nih.gov |

Rational Design of Novel Analogs Based on Computational Models

The insights gained from molecular docking, QM/MD simulations, and conformational analysis of this compound and its isomers provide a solid foundation for the rational design of new, more potent, and selective ligands.

Computational models of how these ligands bind to their targets allow medicinal chemists to:

Identify Key Interactions: Pinpoint the specific amino acid residues in the receptor binding pocket that form crucial hydrogen bonds or electrostatic interactions with the ligand.

Predict Effects of Modification: Simulate how adding, removing, or modifying functional groups on the ligand scaffold would affect its binding affinity and selectivity. For instance, a model might predict that replacing the methyl group with a larger ethyl group could enhance binding to one receptor subtype while preventing binding to another due to steric clash.

Design Conformationally Restricted Analogs: Create new molecules with reduced flexibility that are "pre-organized" into the active conformation for a specific target. This can lead to increased potency and selectivity.

By understanding the precise structural requirements for interaction with different glutamate receptors and transporters, computational models guide the synthesis of novel analogs with tailored pharmacological profiles, potentially leading to the development of new therapeutic agents or research tools.

Emerging Research Frontiers and Future Directions for 2s,3s 2 Amino 3 Methylpentanedioic Acid

Development of Novel Biocatalysts for Sustainable Synthesis

The shift towards green chemistry has spurred the development of biocatalytic methods for producing chiral amino acids, offering an environmentally friendly alternative to traditional chemical synthesis which often requires multiple steps and harsh conditions. nih.gov Research in this area focuses on discovering and engineering enzymes that can synthesize (2S,3S)-2-Amino-3-methylpentanedioic acid with high efficiency and stereoselectivity.

Key enzymes in the biocatalytic production of this compound include ammonia lyases and mutases. nih.govebi.ac.uk 3-Methylaspartate ammonia lyase (MAL) and aspartate ammonia lyase (AAL) are two well-studied enzymes that catalyze the addition of ammonia to a carbon-carbon double bond. nih.govnih.gov These enzymes are part of different superfamilies but utilize similar deamination mechanisms involving an enzyme-stabilized enolate anion intermediate. nih.gov Advances in protein engineering and directed evolution are being applied to these and other enzymes to improve their substrate specificity, stability, and catalytic efficiency for producing valuable L-aspartic acid derivatives. nih.govmorressier.com

Table 1: Key Biocatalysts in the Synthesis of this compound

| Enzyme | Enzyme Commission (EC) Number | Reaction Catalyzed | Source Organism Example |

|---|---|---|---|

| Glutamate (B1630785) Mutase | EC 5.4.99.1 | L-glutamate ⇌ (2S,3S)-3-methylaspartate | Clostridium cochlearium ebi.ac.uk |

| 3-Methylaspartate Ammonia Lyase (MAL) | EC 4.3.1.2 | (2S,3S)-3-methylaspartate ⇌ Mesaconate + NH₃ | Clostridium tetanomorphum nih.gov |

Elucidation of Undiscovered Biological Functions and Pathways

While this compound is known for its role in the glutamate fermentation pathway of some bacteria, research is expanding to uncover its broader biological significance. ebi.ac.uk It is recognized as an important intermediate in both catabolic and anabolic processes.

Recent discoveries have identified its central role in the "methylaspartate cycle," a metabolic pathway for acetate assimilation in haloarchaea. wikipedia.org This cycle represents a novel route for carbon metabolism in these extremophilic organisms. Furthermore, this amino acid serves as a precursor for the biosynthesis of unique natural products. For instance, it is a structural component of the macrolactam polyketide antibiotic vicenistatin and the antibiotic friulimicin, highlighting its importance in microbial secondary metabolism. wikipedia.org The aspartate metabolic pathway, in general, is a crucial source for essential amino acids like lysine, threonine, and methionine in plants. nih.gov Investigating how this compound integrates into or influences these broader aspartate-family pathways is an active area of research.

Table 2: Known Biological Roles of this compound

| Biological Role | Metabolic Pathway | Organism Type | Example |

|---|---|---|---|

| Carbon Skeleton Rearrangement Intermediate | Glutamate Fermentation | Bacteria | Conversion from L-glutamate via glutamate mutase ebi.ac.uk |

| Carbon Assimilation | Methylaspartate Cycle | Haloarchaea | Metabolism of acetate wikipedia.org |

| Biosynthetic Precursor | Secondary Metabolism | Bacteria | Component of antibiotics vicenistatin and friulimicin wikipedia.org |

Advancements in Microscale and In Situ Analytical Characterization Techniques

The accurate detection and quantification of this compound in complex biological matrices are crucial for studying its metabolism and function. Modern analytical techniques are moving towards higher sensitivity, greater resolution, and the ability to perform measurements on smaller sample volumes (microscale) or directly within a living system (in situ).

Advanced chromatographic and spectrometric methods are at the forefront of this effort. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS), offers high sensitivity and specificity for identifying and quantifying compounds in intricate biological samples. americanpharmaceuticalreview.com This technique combines the separation power of liquid chromatography with the precise mass identification of mass spectrometry. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) remains a fundamental tool for separating amino acids and their derivatives. americanpharmaceuticalreview.com

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While not typically a microscale technique in its conventional form, advancements in probe technology and sample preparation are pushing the boundaries of detection limits. Microextraction techniques, such as liquid-phase microextraction (LPME), are being developed to concentrate analytes from biological fluids, enhancing the sensitivity of subsequent analyses by methods like UV spectrophotometry or UPLC-MS. mdpi.com

Table 3: Comparison of Analytical Techniques for Amino Acid Characterization

| Technique | Principle | Primary Application |

|---|---|---|

| LC-MS/Q-TOF LC-MS | Combines physical separation (LC) with mass-to-charge ratio detection (MS) americanpharmaceuticalreview.com | High-sensitivity identification and quantification in complex mixtures |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei | Detailed structural elucidation of molecules |

| HPLC | Separates components based on their affinity for a stationary phase americanpharmaceuticalreview.com | Purification and quantification of known compounds |

| UV-Vis Spectrophotometry | Measures the absorption of light by a sample | Rapid quantification, often coupled with separation or extraction techniques mdpi.com |

Integration with Advanced Systems Biology and Chemoinformatics Platforms

Systems biology and chemoinformatics provide powerful computational tools to understand the role of this compound within larger biological networks and to predict its properties.

Systems Biology aims to model and analyze the complex interactions within biological systems. Metabolic pathways, like the methylaspartate cycle, can be represented as networks of biochemical reactions. utah.edu By integrating experimental data, researchers can create quantitative models to predict metabolic fluxes—the rates of turnover of molecules through a pathway. utah.edu This approach can help elucidate how the synthesis and consumption of this compound are regulated and connected to other cellular processes.

Chemoinformatics platforms apply computational methods to analyze chemical and biological data. mdpi.com Databases like PubChem and ChemSpider serve as vast repositories of information on chemical compounds, including their physical properties, structures, and biological activities. nih.govchemspider.com These platforms allow for the calculation of molecular descriptors, which can be used to predict a compound's behavior. Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods, can be used to optimize molecular geometries and predict spectroscopic properties, aiding in the characterization of novel derivatives. mdpi.com Molecular docking studies can further predict how this amino acid or its analogs might interact with enzyme active sites, guiding the design of new biocatalysts or inhibitors. mdpi.com

Table 4: Chemoinformatics Profile of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NO₄ | PubChem nih.gov |

| Molar Mass | 147.130 g·mol⁻¹ | Wikipedia wikipedia.org |

| IUPAC Name | (2S,3S)-2-Amino-3-methylbutanedioic acid | Wikipedia wikipedia.org |

| InChIKey | LXRUAYBIUSUULX-HRFVKAFMSA-N | Wikipedia wikipedia.org |

| CAS Number | 6061-13-8 | Wikipedia wikipedia.org |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2S,3S)-2-Amino-3-methylpentanedioic acid?

- Methodology : Multi-step synthesis using stereochemically controlled reactions is critical. For example:

- Step 1 : Utilize chiral auxiliaries (e.g., Evans' oxazolidinones) to establish the (2S,3S) configuration during coupling reactions .

- Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during subsequent steps. Deprotection with trifluoroacetic acid (TFA) ensures retention of stereochemistry .

- Step 3 : Catalytic hydrogenation (e.g., Pd/C under H₂) can reduce intermediates while preserving stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- NMR Spectroscopy : Analyze vicinal coupling constants (³JHH) in ¹H NMR to infer relative stereochemistry. For example, coupling between C2-H and C3-H typically ranges 8–12 Hz for syn-periplanar arrangements in similar diamino acids .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to validate stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or skin contact .

- Store in sealed containers at room temperature, away from oxidizing agents and moisture .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can conflicting solubility and bioactivity data for this compound be resolved?

- Experimental Design :

- Solubility Profiling : Test in buffered solutions (pH 3–10) and polar solvents (DMSO, DMF) using nephelometry. Note discrepancies caused by ionic strength or counterion effects .

- Bioactivity Assays : Standardize conditions (e.g., fixed pH, temperature) for enzyme inhibition studies. Use orthogonal methods (e.g., surface plasmon resonance) to validate binding affinities .

Q. What computational tools predict the reactivity of this compound in peptide synthesis?

- Approaches :

- Quantum Chemical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for coupling reactions .

- Molecular Dynamics (MD) : Simulate interactions with proteases or transporters (e.g., 100 ns trajectories in GROMACS) to predict stability of peptide derivatives .

- QSPR Models : Use CC-DPS platforms to correlate molecular descriptors (e.g., LogP, TPSA) with reaction yields .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

- Stereochemical Control :

- Chiral Catalysts : Employ Ru-BINAP complexes for hydrogenation steps, achieving >95% ee in similar diamino acids .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.